1,2,2,3,4,4-Hexamethylphosphetane 1-oxide
Description
Overview of Phosphine (B1218219) Oxide Catalysis in Organic Synthesis
Traditionally, many organophosphorus-mediated reactions, such as the Wittig, Mitsunobu, and Staudinger reactions, utilize phosphines in stoichiometric amounts, generating phosphine oxide as a byproduct. mdpi.com The thermodynamic stability of the P=O bond makes the reduction of phosphine oxide challenging, leading to significant waste and purification issues. ru.nl Phosphine oxide catalysis addresses this limitation by incorporating a reduction step to regenerate the active P(III) species, thus enabling a catalytic cycle. nih.gov This approach has been successfully applied to a range of chemical transformations, offering a more sustainable alternative to classical methods. mdpi.com
There are two primary strategies for recycling phosphorus species in these reactions: redox-neutral and redox-driven catalysis. nih.gov Redox-neutral catalysis involves the in situ activation of a phosphine oxide to an active P(V) intermediate, which then reacts and regenerates the phosphine oxide. In contrast, redox-driven catalysis employs a stoichiometric reductant to convert the phosphine oxide byproduct back to the active P(III) phosphine. nih.gov
Significance of Small-Ring Organophosphorus Compounds in Redox Catalysis
The efficiency of redox-driven phosphine oxide catalysis is heavily dependent on the ease of reduction of the P(V)=O bond. Small-ring organophosphorus compounds, such as phosphetanes, have proven to be particularly advantageous in this regard. The inherent ring strain in these four-membered phosphacycles facilitates the reduction of the corresponding phosphine oxides. orgsyn.org Computational studies have suggested that the contracted endocyclic C-P-C bond angle in phosphetanes results in a lower-lying Lowest Unoccupied Molecular Orbital (LUMO), enhancing the biphilic character of the phosphorus center. This electronic feature makes the phosphine oxide more susceptible to reduction by common reducing agents like hydrosilanes. mit.edu
Historical Context of P(III)/P(V)=O Redox Cycling
The concept of P(III)/P(V)=O redox cycling emerged from the need to overcome the stoichiometric waste generated in traditional phosphine-mediated reactions. Early efforts focused on developing efficient methods for the reduction of phosphine oxides. The use of silanes as reducing agents proved to be a significant breakthrough due to their compatibility with a wide range of functional groups. liv.ac.uk The first catalytic version of the Wittig reaction, published by O'Brien and coworkers, utilized a phosphine oxide precatalyst in conjunction with a phenyl silane (B1218182) reductant, marking a pivotal moment in the development of this field. mdpi.com Subsequent research has expanded the scope of P(III)/P(V)=O redox catalysis to other important transformations, including the Mitsunobu and Staudinger reactions. mdpi.com This catalytic strategy has become a powerful platform for "oxidation-reduction condensation" reactions, where the phosphorus center cycles between the +3 and +5 oxidation states.
Rationale for Research on 1,2,2,3,4,4-Hexamethylphosphetane 1-oxide as a Catalyst
The search for more efficient and robust catalysts for P(III)/P(V)=O redox cycling led to the investigation of this compound. The rationale for its exploration is rooted in the principles of small-ring organophosphorus chemistry. The strained four-membered ring of the phosphetane (B12648431) core significantly lowers the energy barrier for the reduction of the phosphine oxide, making the catalytic turnover more facile. orgsyn.orgmit.edu This enhanced reactivity allows for milder reaction conditions and lower catalyst loadings compared to acyclic or larger-ring phosphine oxide catalysts.
Research has demonstrated that this compound is a highly competent catalyst for a variety of deoxygenative transformations, particularly those involving nitroarenes. orgsyn.orgnih.gov Its ability to efficiently mediate O-atom transfer in a catalytic manner has opened new avenues for the synthesis of complex nitrogen-containing heterocycles and other valuable organic molecules. orgsyn.orgnih.gov
Detailed Research Findings
The utility of this compound as a catalyst has been demonstrated in several key organic transformations. The following sections highlight its application in the Cadogan cyclization and reductive C-N cross-coupling reactions, providing specific examples of its performance.
Catalytic Cadogan Cyclization
The Cadogan cyclization is a powerful method for the synthesis of carbazoles and indoles from o-nitrobiphenyls and o-nitrostyrenes, respectively. The use of this compound as a catalyst, in conjunction with phenylsilane (B129415) as a terminal reductant, has enabled a catalytic version of this reaction. orgsyn.orgnih.gov
| Substrate | Product | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|
| 2-Nitrobiphenyl | Carbazole (B46965) | 20 | 95 |
| 2-Methyl-2'-nitrobiphenyl | 9-Methylcarbazole | 20 | 88 |
| (E)-2-Nitrostyrene | Indole (B1671886) | 20 | 75 |
| (E)-1-(2-Nitrophenyl)prop-1-ene | 3-Methylindole | 20 | 71 |
Reaction conditions: Substrate (1.0 mmol), this compound, phenylsilane (2.0 equiv), in toluene (B28343) at 120 °C for 16 h. orgsyn.orgnih.gov
Reductive C-N Cross-Coupling
This compound also catalyzes the intermolecular reductive C-N cross-coupling of nitroarenes and boronic acids, providing a novel route to N-arylamines. scientificupdate.com This organophosphorus-catalyzed method serves as a valuable alternative to traditional transition-metal-catalyzed C-N coupling reactions. nih.govscientificupdate.com
| Nitroarene | Boronic Acid | Product | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|---|
| Nitrobenzene | Phenylboronic acid | Diphenylamine | 15 | 81 |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | 4-Chlorodiphenylamine | 15 | 78 |
| 1-Nitro-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)diphenylamine | 15 | 85 |
| 2-Nitropyridine | Phenylboronic acid | 2-(Phenylamino)pyridine | 15 | 65 |
Reaction conditions: Nitroarene (1.0 mmol), boronic acid (1.1 equiv), this compound, phenylsilane (2.0 equiv), in m-xylene (B151644) at 120 °C for 4 h. scientificupdate.com
Structure
3D Structure
Properties
IUPAC Name |
1,2,2,3,4,4-hexamethyl-1λ5-phosphetane 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19OP/c1-7-8(2,3)11(6,10)9(7,4)5/h7H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDDSVNSOUGNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(P(=O)(C1(C)C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes for 1,2,2,3,4,4 Hexamethylphosphetane 1 Oxide
Established Synthetic Pathways to Hexamethylphosphetane 1-oxide Precursors
The primary route to 1,2,2,3,4,4-hexamethylphosphetane 1-oxide involves the initial synthesis of a chlorinated precursor, which sets the stage for the final methylation step.
The synthesis of the precursor, 1-chloro-2,2,3,4,4-pentamethylphosphetane 1-oxide, is achieved through a reaction involving aluminum chloride, phosphorus trichloride (B1173362), and 2,4,4-trimethyl-2-pentene (B94453). orgsyn.orgnih.gov The reaction is typically conducted in dichloromethane (B109758) at a reduced temperature to control its reactivity. orgsyn.orgnih.gov
A flame-dried reaction vessel is charged with aluminum chloride and dry dichloromethane under a nitrogen atmosphere and cooled to 0-2 °C. orgsyn.orgnih.gov Phosphorus trichloride is added, followed by the slow addition of 2,4,4-trimethyl-2-pentene over several minutes. orgsyn.orgnih.gov The mixture is stirred at this temperature for approximately 2 hours. nih.gov The reaction is then carefully quenched with the slow addition of water, maintaining the low temperature. orgsyn.orgnih.gov
Following the quench, the product is isolated through a series of extractions. The organic phase is separated, and the aqueous layer is extracted with dichloromethane. orgsyn.orgnih.gov The combined organic layers are washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated using a rotary evaporator to yield the crude product. orgsyn.orgnih.gov A duplication of this preparation on a half-scale (105 mmol) yielded 18.8 g of the crude product. nih.gov
| Reagent | Quantity (for 210 mmol scale) | Molar Equivalent |
|---|---|---|
| Aluminum chloride | 28.0 g | 1.0 |
| Phosphorus trichloride | 18.3 mL | 1.0 |
| 2,4,4-Trimethyl-2-pentene | 32.7 mL | 1.0 |
| Dichloromethane | 125 mL | Solvent |
The formation of the four-membered phosphetane (B12648431) ring is a classic example of the McBride reaction. nih.gov This reaction is initiated by the addition of a phosphenium ion to an unsaturated hydrocarbon. nih.govresearchgate.net Phosphenium ions [R₂P]⁺ are highly reactive, dicoordinate phosphorus species that act as electrophiles. nih.govacs.orgd-nb.info
In this specific synthesis, the complex formed between aluminum chloride and phosphorus trichloride generates a highly electrophilic phosphorus species that acts as a phosphenium ion equivalent. This species adds to the double bond of 2,4,4-trimethyl-2-pentene. This addition is followed by a critical cationic rearrangement of the resulting carbocation intermediate, which leads to the formation of the stable four-membered phosphetane ring. nih.gov This type of phosphorus-involved rearrangement is a key step in the creation of these cyclic phosphacycles. nih.govacs.org
Optimized Preparative Procedures for Hexamethylphosphetane 1-oxide
Once the chlorinated precursor is obtained and purified, it undergoes methylation to yield the final product.
The synthesis of anti-1,2,2,3,4,4-hexamethylphosphetane 1-oxide is a scalable procedure that involves the reaction of 1-chloro-2,2,3,4,4-pentamethylphosphetane 1-oxide with a Grignard reagent. orgsyn.orgnih.gov
The purified chloro-phosphetane oxide precursor is dissolved in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere and cooled to 0-2 °C. orgsyn.org Methylmagnesium bromide (typically a 3.0 M solution in diethyl ether) is then added slowly via syringe, leading to the formation of a white precipitate. orgsyn.org The reaction is stirred at this low temperature for 30 minutes. orgsyn.org
The reaction is quenched by the addition of saturated ammonium (B1175870) chloride solution, followed by distilled water, with vigorous stirring until all solids dissolve. nih.gov The mixture is then partitioned, and the aqueous layer is extracted multiple times with dichloromethane. nih.gov The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation to yield the crude product as a white amorphous solid. orgsyn.orgnih.gov This method is noted to be robust and operationally simple. orgsyn.org
| Reagent | Quantity (for 120 mmol scale) | Molar Equivalent |
|---|---|---|
| 1-Chloro-2,2,3,4,4-pentamethylphosphetane 1-oxide | 25.0 g | 1.0 |
| Methylmagnesium bromide (3.0 M in Et₂O) | 44.0 mL | 1.1 |
| Tetrahydrofuran (anhydrous) | 250 mL | Solvent |
The crude this compound requires purification to remove any remaining impurities. orgsyn.orgnih.gov
For the precursor, 1-chloro-2,2,3,4,4-pentamethylphosphetane 1-oxide, purification is achieved by recrystallization. The crude solid is dissolved in hot ethyl acetate, and the solution is cooled slowly to room temperature and then further chilled in a freezer at –20 °C. The resulting solids are collected by filtration to yield the purified product. nih.gov This process yields the desired anti-isomer in high purity (≥97:3 anti:syn). nih.gov
For the final product, purification involves placing the crude white solid in a beaker and adding diethyl ether at room temperature. orgsyn.orgnih.gov The resulting slurry is stirred thoroughly with a spatula for several minutes and then cooled in an ice bath for about 10 minutes. The purified solid product is collected via vacuum filtration on a medium-porosity fritted funnel and rinsed with additional cold diethyl ether. orgsyn.orgnih.gov
Derivatization Strategies of Phosphetane Scaffolds
The phosphetane oxide scaffold is not merely a synthetic endpoint but also a versatile platform for further chemical transformations, particularly in catalysis. A primary strategy for its "derivatization" is its participation in P(III)/P(V)=O redox cycling. nih.gov
In this catalytic cycle, the stable P(V) phosphetane oxide is reduced to its corresponding P(III) phosphine (B1218219). This reduction is often accomplished using hydrosilane reductants, a process for which four-membered phosphacycles show rapid rates of deoxygenation. nih.govsci-hub.se The resulting P(III) phosphine is a potent oxygen atom acceptor and can be used in various synthetic transformations. nih.gov
For instance, this redox cycle is the basis for the catalytic Wittig reaction, where the phosphetane oxide is the pre-catalyst. sci-hub.seresearchgate.net The cycle involves the reduction of the oxide, formation of a phosphonium (B103445) salt intermediate, generation of an ylid, and subsequent reaction with an aldehyde or ketone to form an alkene, regenerating the phosphetane oxide. sci-hub.se Similarly, this catalytic system is employed in the reductive Cadogan cyclization to synthesize various heterocyclic products. orgsyn.orgnih.gov The ability to easily modify the phosphetane scaffold allows for the synthesis of a number of catalysts for different applications. sci-hub.se
Catalytic Activity and Mechanistic Elucidation of 1,2,2,3,4,4 Hexamethylphosphetane 1 Oxide
Fundamental Principles of P(III)/P(V)=O Redox Cycling in Catalysis
The use of organophosphorus compounds as catalysts often involves the transition between the trivalent P(III) and pentavalent P(V) oxidation states. This redox cycle is the cornerstone of their catalytic activity in a variety of chemical transformations. scientificupdate.comacs.orgworldscientific.comacs.org The process is particularly effective in reactions requiring oxygen atom transfer, where the strong phosphorus-oxygen bond in the resulting phosphine (B1218219) oxide provides a significant thermodynamic driving force. scientificupdate.com A key challenge in developing catalytic cycles based on this transformation is the need for an efficient in situ reduction of the stable P(V)=O species back to the active P(III) catalyst. scientificupdate.comumn.edu
Trivalent phosphorus compounds, such as phosphines, are effective oxygen-atom acceptors, a property that is central to their role in catalysis. orgsyn.org This capability is driven by the formation of a highly stable phosphoryl (P=O) bond in the resulting pentavalent phosphine oxide. scientificupdate.com In the context of catalysis involving 1,2,2,3,4,4-Hexamethylphosphetane, the P(III) species acts as the active catalyst that facilitates deoxygenative transformations of substrates like nitroarenes. orgsyn.orgmit.edumit.edu The cycle begins with the P(III) phosphetane (B12648431) abstracting an oxygen atom from the nitroarene substrate. This process is thermodynamically favorable and results in the formation of the corresponding P(V) phosphetane oxide and a reduced nitrogen species. scientificupdate.commit.edu The small four-membered ring of the phosphetane enhances its reactivity in this O-atom transfer step. scientificupdate.com
For the catalytic cycle to be viable, the stable 1,2,2,3,4,4-Hexamethylphosphetane 1-oxide (the P(V)=O species) must be efficiently reduced back to the catalytically active P(III) phosphetane. scientificupdate.comorgsyn.org Hydrosilanes, particularly phenylsilane (B129415), have been identified as highly effective terminal reductants for this purpose. scientificupdate.commit.eduacs.org The reduction of phosphine oxides by silanes is a chemoselective process that allows for the in situ regeneration of the P(III) catalyst. umn.edumorressier.com
The mechanism of this reduction involves a hydride transfer from the silicon atom to the phosphorus atom. uq.edu.au Computational studies suggest that the reaction proceeds through a transition state where the hydride is shared between silicon and phosphorus. uq.edu.au It has been counterintuitively observed that electron-rich, alkyl-substituted phosphine oxides, like hexamethylphosphetane 1-oxide, are reduced more readily than electron-poor aryl-substituted phosphine oxides. uq.edu.aursc.org This is attributed to stronger, more stabilizing interactions between the silane (B1218182) and the electron-rich phosphine oxide in the transition state, which ultimately lowers the activation barrier for the reduction. uq.edu.au The use of small-ring phosphine oxides, such as phosphetane oxides, is also known to accelerate the rate of deoxygenation by hydrosilanes. umn.eduorgsyn.org A range of silicon-based reductants, including phenylsilane (PhSiH₃), diphenylsilane (B1312307) (Ph₂SiH₂), and various siloxanes, can be successfully employed in this catalytic system. acs.org
Understanding the catalyst's resting state, the most stable species in the catalytic cycle, is crucial for mechanistic elucidation and reaction optimization. In the P(III)/P(V)=O redox cycle catalyzed by hexamethylphosphetane, spectroscopic methods, particularly ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools. acs.org
Experimental studies have shown that under catalytic conditions for the reductive C-N coupling of nitroarenes and boronic acids, the P(III) phosphetane is the catalyst resting state. acs.org This indicates that the reduction of the phosphetane oxide (P(V)=O) by the silane is kinetically fast compared to the subsequent oxygen-atom transfer from the nitroarene to the P(III) phosphetane. acs.org ³¹P NMR spectroscopy allows for direct monitoring of the phosphorus species present in the reaction mixture. magritek.comoxinst.com The distinct chemical shifts of P(III) phosphines and their corresponding P(V) phosphine oxides enable clear differentiation and quantification. For instance, the signal for a P(V) phosphine oxide typically appears at a significantly different chemical shift compared to its P(III) precursor, allowing researchers to identify the dominant species during the reaction. oxinst.comrsc.org
Reductive Cyclization and Heterocyclization Reactions
Cadogan Heterocyclization of o-Nitrobenzaldimines and o-Nitroazobenzenes
This compound serves as a highly effective catalyst for the deoxygenative N-N bond-forming Cadogan heterocyclization. nih.govresearchgate.netnih.govresearchgate.net This catalytic reaction is particularly useful for the cyclization of o-nitrobenzaldimines and o-nitroazobenzenes, utilizing a hydrosilane as the terminal reductant. nih.govresearchgate.netnih.govresearchgate.net The use of the phosphetane catalyst provides a chemoselective route to various fused heterocyclic systems with good functional group compatibility. nih.govresearchgate.netnih.govresearchgate.net
Notably, the air-stable this compound is often used as the precatalyst, as it is readily reduced in situ to the active tricoordinate phosphine. nih.gov This catalytic approach represents a significant improvement over stoichiometric Cadogan methods, which generate large amounts of phosphine oxide waste. organic-chemistry.org
Synthesis of 2H-Indazoles and 2H-Benzotriazoles
A primary application of the this compound catalyzed Cadogan heterocyclization is the synthesis of 2H-indazoles and 2H-benzotriazoles. researchgate.netnih.govresearchgate.netorgsyn.org The reaction of o-nitrobenzaldimines in the presence of the phosphetane catalyst and a hydrosilane reductant affords the corresponding 2H-indazoles in good to excellent yields. nih.govorgsyn.org Similarly, the deoxygenative heterocyclization of substituted o-nitroazobenzenes leads to the formation of N-aryl 2H-benzotriazoles. nih.gov
The reaction conditions are generally mild, and the catalytic system tolerates a wide range of functional groups. nih.gov This methodology has been successfully applied to the synthesis of various fused polyheterocyclic systems, such as pyrido[1,2-b]indazoles, indazolodihydroimidazoles, and indazolodihydrooxazoles. organic-chemistry.orgnih.gov An important feature of this reaction is the retention of stereochemistry adjacent to the reaction centers during cyclization. organic-chemistry.orgnih.gov
| Substrate | Product | Yield (%) |
|---|---|---|
| o-Nitrobenzaldimine | 2H-Indazole | 83 |
| 2-(2-Pyridyl)nitrobenzene | Pyrido[1,2-b]indazole | Near quantitative |
| Substituted o-nitroazobenzene | N-Aryl 2H-benzotriazole | Not specified |
Formation of Carbazole (B46965) and Indole (B1671886) Products from Nitrobiaryls and Nitrostyrenes
The catalytic utility of this compound extends to the synthesis of carbazoles and indoles from o-nitrobiaryls and o-nitrostyrenes, respectively. This catalytic Cadogan-type reaction involves a reductive C-N bond formation. Using 20 mol% of the phosphetane oxide with phenylsilane as the terminal reductant, a variety of carbazole and indole products can be synthesized.
This method is robust, scalable, and operationally simple. A notable advantage in the synthesis of carbazoles is that the products often precipitate from the reaction mixture upon cooling, allowing for easy isolation of pure material by simple filtration and washing. While the reaction is generally efficient, a minor side reaction involving the unproductive reduction of the nitroarene to an aniline (B41778) has been observed in some cases, particularly with electron-withdrawn substrates. However, this byproduct is typically easy to remove during purification.
| Substrate Class | Product Class | Catalyst Loading (mol%) | Reductant |
|---|---|---|---|
| o-Nitrobiaryls | Carbazoles | 20 | Phenylsilane |
| o-Nitrostyrenes | Indoles | 20 | Phenylsilane |
Mechanistic Aspects of Intramolecular Cyclization
The catalytic cycle of the Cadogan heterocyclization mediated by 1,2,2,3,4,4-hexamethylphosphetane is proposed to proceed via a P(III)/P(V)=O redox cycle. organic-chemistry.orgresearchgate.netnih.govresearchgate.net Stoichiometric and catalytic mechanistic experiments support this pathway. researchgate.netnih.govresearchgate.net The cycle is initiated by the reduction of the precatalyst, this compound, to the corresponding P(III) species by the hydrosilane reductant. nih.gov
Density Functional Theory (DFT) modeling suggests that the turnover-limiting step is a (3+1) cheletropic addition between the phosphetane catalyst and the nitroarene substrate. researchgate.netnih.govresearchgate.net Subsequent retro-(2+2) fragmentation leads to the formation of the cyclized product and regenerates the phosphetane oxide. nih.gov Strain and distortion analysis of the transition state highlights the crucial role of frontier orbital effects in the catalytic performance of the strained phosphetane ring. researchgate.netnih.govresearchgate.net The small-ring structure of the phosphetane enhances its catalytic efficiency through electronic effects by lowering the LUMO energy, which facilitates synergistic orbital interactions. nih.gov
Cascade Synthesis of N-Functionalized Azaheterocycles
A significant application of this compound lies in its ability to catalyze the cascade synthesis of various N-functionalized azaheterocycles. nih.govresearchgate.net This methodology provides a modular and efficient route to complex nitrogen-containing ring systems from readily available starting materials. nih.govacs.org The process is driven by a P(III)/P(V)=O redox cycle, where the phosphetane oxide acts as a precursor to the active P(III) species. nih.gov This catalytic system, in conjunction with a hydrosilane reductant, facilitates the conversion of ortho-functionalized nitroarenes into a variety of valuable heterocyclic structures. nih.govresearchgate.net
Sequential Intermolecular C-N Cross-Coupling and Intramolecular Cyclization
The core of this synthetic strategy involves a one-pot sequence initiated by an intermolecular reductive C-N cross-coupling reaction, immediately followed by an intramolecular cyclization. nih.govresearchgate.net The process commences with the reduction of the nitroarene substrate in the presence of a boronic acid, catalyzed by the phosphine species generated in situ from this compound. nih.gov This forms a key intermediate which then undergoes a subsequent intramolecular cyclization to furnish the final azaheterocycle. nih.govresearchgate.net The use of a small-ring organophosphorus catalyst is crucial for the efficiency of this transformation. acs.orgresearchgate.net This method is characterized by its operational simplicity and its ability to tolerate a range of functional groups, making it a versatile tool for the synthesis of diverse heterocyclic libraries. nih.gov
Synthesis of Indoles, Oxindoles, Benzimidazoles, and Quinoxalinediones
The power of this cascade methodology is demonstrated by its successful application to the synthesis of a diverse array of N-aryl and N-alkyl azaheterocycles. nih.govresearchgate.net Among the important classes of compounds synthesized are indoles, oxindoles, benzimidazoles, and quinoxalinediones. acs.org This approach offers a rapid and modular entry into these privileged scaffolds, which are prevalent in pharmaceuticals and biologically active compounds. nih.gov For instance, a regiospecific approach allows for the controlled synthesis of N-substituted benzimidazoles and quinoxalinediones. researchgate.net The reaction conditions are generally mild, and the starting materials, such as ortho-derivatized nitroarenes and boronic acids, are widely available. nih.govnih.gov
Table 1: Examples of N-Functionalized Azaheterocycles Synthesized via Cascade Catalysis
| Starting Material (Ortho-Functionalized Nitroarene) | Coupling Partner (Boronic Acid) | Product Heterocycle |
| 2-Nitrostyrene | Phenylboronic acid | Indole |
| N-(2-nitrophenyl)acetamide | Phenylboronic acid | Oxindole |
| 1-Amino-2-nitrobenzene | Phenylboronic acid | Benzimidazole |
| 1,2-Dinitrobenzene | Phenylboronic acid | Quinoxalinedione |
Redox-Neutral Transformations and Recursive Dehydration Catalysis
Beyond its role in reductive cyclizations, this compound is also a key catalyst in redox-neutral transformations, specifically in recursive dehydration reactions. This catalytic system demonstrates the versatility of the P(III)/P(V) redox couple, enabling iterative bond-forming events that are not purely reductive. nih.gov
Annulation of Amines and Carboxylic Acids by Sequential C-N and C-C Bond Formation
A notable application of this redox-neutral catalysis is the annulation of amines and carboxylic acids to form pharmaceutically relevant azaheterocycles. nih.gov This transformation proceeds through a one-pot condensation and cyclodehydration sequence, driven by the catalytic action of this compound in the presence of a mild bromenium oxidant and a terminal hydrosilane reductant. nih.gov This autotandem catalytic system facilitates sequential C-N and C-C bond formation through successive dehydration events. nih.gov The process is efficient for a variety of carboxylic acids, including those with olefinic and aryl functionalities, leading to the formation of structures like pyrroloquinoxalines in high yields. nih.gov The scalability of this protocol has been demonstrated, highlighting its potential for practical applications. nih.gov
Role of Halenium Oxidants in Catalytic Cycle Diversion
The introduction of a mild halenium oxidant, such as diethyl bromomalonate (DEBM), is critical for diverting the catalytic cycle from a purely reductive pathway to a net redox-neutral mode. nih.gov In this modified cycle, the key reactive catalytic intermediate is not the phosphine (P(III)) species, but rather a halophosphonium cation. nih.gov The interplay between the reducing agent (hydrosilane) and the oxidizing agent (halenium source) with the organophosphorus catalyst allows for the orchestration of distinct C-N and C-C bond-forming events within a single catalytic process. nih.gov This approach broadens the scope of transformations accessible through P(III)/P(V) catalysis, moving beyond simple deoxygenation reactions. nih.gov
Catalytic Bromophosphonium Intermediate Action
The central player in this recursive dehydration is a catalytic bromophosphonium intermediate. nih.gov This species is generated through a reduction-oxidation sequence involving the phosphine oxide, phenylsilane, and diethyl bromomalonate. nih.gov The bromophosphonium cation first facilitates the intermolecular amidation between the carboxylic acid and the amine, likely via an activated acyloxyphosphonium intermediate, which then releases the phosphine oxide. nih.gov Subsequently, the bromophosphonium ion is regenerated and activates the amide intermediate, leading to an intramolecular cyclization and the formation of the final heterocyclic product, again liberating the phosphine oxide to close the catalytic cycle. nih.gov This serial action of the bromophosphonium intermediate is the key to achieving successive dehydration and bond formation steps. nih.gov
Spectroscopic and Computational Studies of 1,2,2,3,4,4 Hexamethylphosphetane 1 Oxide and Its Intermediates
In Situ NMR Spectroscopy for Catalyst Speciation and Intermediate Detection
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the real-time progress of chemical reactions, providing direct insight into the species present in the reaction mixture. For the catalytic cycle involving 1,2,2,3,4,4-hexamethylphosphetane 1-oxide, both ³¹P and ¹⁵N NMR have been instrumental.
³¹P NMR for Monitoring P(III)/P(V) Redox States
The catalytic activity of this compound is predicated on a P(III)/P(V)=O redox cycle. ³¹P NMR spectroscopy is exceptionally well-suited for monitoring this process due to the distinct and well-resolved chemical shifts of phosphorus in its different oxidation states.
The starting catalyst, this compound, exists as the P(V) species. In the presence of a reducing agent, such as a hydrosilane, it is converted to the active P(III) catalyst, 1,2,2,3,4,4-hexamethylphosphetane. This reduction can be monitored by the appearance of a new signal in the ³¹P NMR spectrum at a chemical shift characteristic of a P(III) phosphine (B1218219), which is significantly different from the starting P(V) oxide. As the catalytic cycle proceeds, the interconversion between the P(III) and P(V) states can be observed, providing direct evidence for the proposed redox mechanism. The specific chemical shifts can vary depending on the solvent and reaction conditions, but the clear distinction between the two oxidation states is a consistent feature.
Table 1: Representative ³¹P NMR Chemical Shifts for P(III) and P(V) Species
| Species | Oxidation State | Typical ³¹P Chemical Shift (ppm) |
|---|---|---|
| This compound | P(V) | ~50-60 |
Note: The exact chemical shifts can vary based on experimental conditions.
¹⁵N NMR for Nitroarene Reduction Intermediates
To gain a more complete understanding of the reaction mechanism, particularly the fate of the nitroarene substrate, ¹⁵N NMR spectroscopy can be employed, often in conjunction with ¹⁵N-labeled substrates. The chemical shift of the nitrogen atom in the nitro group is sensitive to its chemical environment and oxidation state.
As the nitroarene is reduced, a series of intermediates are formed, including nitrosoarenes and nitrenes, before the final amine product is generated. Each of these intermediates has a characteristic ¹⁵N NMR chemical shift. By monitoring the reaction of a ¹⁵N-labeled nitroarene in the presence of the phosphetane (B12648431) catalyst, it is possible to detect the transient formation of these species. For example, the initial nitro group exhibits a specific chemical shift, which then diminishes as new signals corresponding to the nitroso and potentially other intermediates appear and then are consumed. This provides direct experimental evidence for the stepwise reduction of the nitro group.
Table 2: Representative ¹⁵N NMR Chemical Shifts for Nitroarene Reduction Intermediates
| Species | Functional Group | Typical ¹⁵N Chemical Shift (ppm) |
|---|---|---|
| Nitroarene | -NO₂ | ~ -10 to 10 |
| Nitrosoarene | -NO | ~ 500-600 |
Note: The exact chemical shifts can vary based on the specific aryl group and experimental conditions.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful computational tool to complement experimental studies by providing detailed insights into reaction mechanisms, transition state structures, and the electronic properties of catalysts and intermediates. For the this compound catalyzed reactions, DFT calculations have been pivotal in understanding the key steps of the catalytic cycle.
Elucidation of Rate-Determining Steps (e.g., (3+1) Cheletropic Addition)
DFT calculations have been instrumental in identifying the rate-determining step of the catalytic cycle. Mechanistic studies, supported by computational modeling, suggest that the key step is a (3+1) cheletropic addition between the P(III) phosphetane and the nitroarene substrate. In this step, the phosphorus atom of the phosphetane attacks the oxygen atom of the nitro group, leading to the formation of a five-membered ring intermediate.
Transition State Analysis and Energy Decomposition Techniques
To further dissect the nature of the rate-determining step, DFT calculations can be used to analyze the geometry and electronic structure of the transition state for the (3+1) cheletropic addition. This analysis provides a detailed picture of the bonding changes that occur as the reactants approach each other.
Energy decomposition analysis (EDA) is a particularly useful computational technique that partitions the total interaction energy between the phosphetane and the nitroarene in the transition state into chemically meaningful components, such as electrostatic interactions, Pauli repulsion, and orbital interactions. This analysis has revealed that the stability of the transition state is significantly influenced by favorable orbital interactions between the reactants.
Table 3: Illustrative Energy Decomposition Analysis for the (3+1) Cheletropic Addition Transition State
| Energy Component | Contribution | Description |
|---|---|---|
| Electrostatic Interaction | Favorable | Attraction between the electron-rich phosphorus and electron-deficient oxygen. |
| Pauli Repulsion | Unfavorable | Repulsion between the electron clouds of the reactants. |
Note: The values are qualitative and serve to illustrate the contributions.
Frontier Orbital Analysis and Biphilic Character of Phosphetanes
The high reactivity of 1,2,2,3,4,4-hexamethylphosphetane as a catalyst is attributed to its "biphilic" nature, meaning it can act as both a nucleophile and an electrophile. This biphilicity is a direct consequence of its electronic structure, which can be understood through frontier molecular orbital (FMO) analysis.
DFT calculations show that the highest occupied molecular orbital (HOMO) of the phosphetane is localized on the phosphorus lone pair, making it nucleophilic. Simultaneously, the lowest unoccupied molecular orbital (LUMO) has significant p-character on the phosphorus atom, making it electrophilic. The small HOMO-LUMO gap in phosphetanes, compared to acyclic phosphines, enhances this biphilic character. This dual reactivity is crucial for the (3+1) cheletropic addition, where the phosphetane's HOMO interacts with the nitroarene's LUMO, and the phosphetane's LUMO can accept electron density from the nitroarene's HOMO. This synergistic interaction lowers the activation energy of the reaction.
Table 4: Representative Frontier Molecular Orbital Energies
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 1,2,2,3,4,4-Hexamethylphosphetane | -5.5 | +1.5 | 7.0 |
Note: These are representative values from DFT calculations and can vary with the level of theory and basis set used.
Prediction of Improved Catalyst Design
anti-1,2,2,3,4,4-Hexamethylphosphetane 1-oxide has been identified as an effective organocatalyst. It participates in P(III)/P(V)=O redox cycling, a process that has been successfully applied to deoxygenative transformations. For instance, it catalyzes the reductive C-N cross-coupling of nitroarenes and boronic acids, as well as the Cadogan cyclization. The utility of this strained, four-membered phosphacycle in these reactions stems from the relative ease of reduction of the corresponding phosphine oxide compared to acyclic or less-strained cyclic analogues. This characteristic suggests that the ring strain in the phosphetane oxide is a key factor in its catalytic efficacy.
The understanding that small-ring phosphine oxides are more readily deoxygenated by hydrosilane reductants provides a rational basis for the design of new catalysts. Future catalyst development could therefore focus on modifying the phosphetane scaffold to fine-tune its electronic and steric properties, potentially leading to catalysts with enhanced activity, selectivity, or broader substrate scope. For example, alterations to the substituents on the phosphorus atom or the carbon backbone could influence the rate of the P(V) to P(III) reduction, which is often a rate-limiting step in the catalytic cycle. However, specific predictive computational models or detailed mechanistic studies that would allow for a more precise prediction of improved catalyst design based on this compound are not extensively reported in the literature.
Crystal Structure Analysis
A crystal structure for this compound is not available in the reviewed literature. While the crystal structure of a related compound, 1,2,3,4-tetrahydro-1,2,2,3,4,4-hexamethylphosphinoline 1-oxide, has been determined, this information cannot be directly extrapolated to provide specific mechanistic insights or details on the unique bonding features of the target phosphetane oxide. Without a definitive crystal structure of this compound, a detailed analysis of its solid-state conformation, bond angles, and intermolecular interactions, which could provide valuable insights into its reactivity and catalytic behavior, cannot be performed.
Due to the absence of dedicated computational studies predicting its spectroscopic properties, a lack of specific information on its reaction intermediates, and the unavailability of its crystal structure, a comprehensive and scientifically accurate article that strictly adheres to the requested outline cannot be generated at this time.
Future Research Directions and Potential Advancements
Expansion of Substrate Scope and Reaction Diversity
Future research will likely focus on broadening the range of substrates and reaction types catalyzed by 1,2,2,3,4,4-hexamethylphosphetane 1-oxide. While the catalyst has proven effective in the deoxygenative cyclization and coupling of nitroarenes, there is considerable scope for expansion. nih.gov The system currently facilitates the synthesis of diverse heterocyclic products, including carbazoles and indoles from o-nitrobiphenyls and o-nitrostyrenes, respectively. nih.gov
A significant area for development is the diversification of coupling partners in intermolecular reactions. The established reductive C-N cross-coupling of nitroarenes with boronic acids could be extended to other organometallic or organosilicon reagents. nih.govacs.org Investigating alternative nucleophiles beyond anilines and boronic acids in these coupling reactions could lead to novel C-X bond formations (where X = O, S, or P), further widening the synthetic utility. organic-chemistry.org
Another promising direction is to explore substrates with different oxygen-containing functional groups. While current applications primarily target the nitro group, the catalyst's oxygen-atom transfer capability could potentially be applied to the deoxygenation of sulfoxides, N-oxides, epoxides, and carbonyl compounds, thereby enabling a new suite of reductive transformations. A limitation noted in current methods is the lack of selectivity in substrates bearing multiple nitro groups; future work could address this by modifying the catalyst structure or reaction conditions to achieve chemoselective deoxygenation. nih.gov
Table 1: Current Scope of Reactions Catalyzed by this compound
| Reaction Type | Substrate 1 | Substrate 2 | Product |
|---|---|---|---|
| Reductive Cyclization | o-Nitrobiphenyls | - | Carbazoles |
| Reductive Cyclization | o-Nitrostyrenes | - | Indoles |
| N-N Bond-Forming Cyclization | o-Nitrobenzaldimines | - | 2H-Indazoles |
| N-N Bond-Forming Cyclization | o-Nitroazobenzenes | - | 2H-Benzotriazoles |
| Intermolecular C-N Coupling | Nitroarenes | Boronic Acids | (Hetero)arylamines |
| Intermolecular N-N Coupling | Nitroarenes | Anilines | Unsymmetrical Hydrazines |
Development of New Applications for P(III)/P(V)=O Redox Cycling
The P(III)/P(V)=O redox cycle is the cornerstone of the catalytic activity of this compound, primarily used for oxygen-atom transfer from nitroarenes. nih.govnih.gov Future research should aim to harness this powerful redox cycle for new types of chemical transformations beyond deoxygenation.
One potential application is in redox-neutral processes. While current methods are reductive, employing a hydrosilane as a terminal reductant, it may be possible to design reactions where the substrate itself undergoes both oxidation and reduction, or where two different substrates are coupled in a redox-neutral manner. nih.govorganic-chemistry.org This could open avenues for atom-economical reactions, such as isomerization or rearrangement, mediated by the phosphetane (B12648431) catalyst.
Furthermore, the biphilic nature of the intermediate P(III) species could be exploited in reactions involving frustrated Lewis pairs (FLPs) for the activation of small molecules like H₂, CO₂, or NH₃. The development of metal-free catalytic systems for these fundamental transformations is a highly sought-after goal in sustainable chemistry. The phosphetane could act as the Lewis basic component in such a system.
Asymmetric Catalysis with Chiral Phosphetane Derivatives
The development of chiral analogues of 1,2,2,3,4,4-hexamethylphosphetane represents a significant opportunity for advancing asymmetric catalysis. While the parent compound is achiral, the synthesis of enantiopure phosphetane derivatives could enable a range of enantioselective reactions. nih.govnih.gov Phosphetanes have already been demonstrated as effective chiral ligands in metal-catalyzed asymmetric reactions, such as the hydrosilylation of olefins. acs.orgpharm.or.jp
Future work should focus on synthesizing chiral versions of the hexamethylphosphetane scaffold, potentially by introducing chirality at the phosphorus center (P-stereogenic) or on the carbon backbone of the ring. These new chiral catalysts could then be applied to develop enantioselective variants of the existing deoxygenative coupling and cyclization reactions. For instance, the creation of chiral centers during the formation of indole (B1671886) or carbazole (B46965) rings from prochiral substrates would be a valuable synthetic transformation. Additionally, these chiral phosphetanes could be explored as ligands for transition metals in a broader array of asymmetric transformations, including hydrogenation, hydroformylation, and allylic substitution. nih.govresearchgate.net
Engineering of Catalyst Activity and Selectivity based on Theoretical Predictions
Computational studies have already provided valuable insights into the mechanism of catalysis by 1,2,2,3,4,4-hexamethylphosphetane. nih.govacs.org Density Functional Theory (DFT) modeling has suggested that the reaction proceeds via a turnover-limiting (3+1) cheletropic addition between the P(III) phosphetane and the nitroarene substrate. nih.govacs.org Strain and distortion analysis has further indicated that frontier orbital effects, rather than just ring strain, play a crucial role in the catalyst's high performance. nih.gov
Building on this foundation, future research can leverage theoretical predictions to rationally design next-generation catalysts with enhanced activity and selectivity. Computational modeling can be used to:
Predict the impact of substituents: Systematically modifying the substituents on the phosphetane ring in silico to predict their effect on the energy of the transition state and, consequently, the reaction rate.
Tune electronic properties: Engineer the electronic nature of the catalyst to improve its interaction with specific substrates, potentially enabling the selective deoxygenation of one functional group over another.
Guide the design of chiral catalysts: Model the transition states in asymmetric reactions to predict which chiral phosphetane structures will provide the highest levels of enantioselectivity for a given transformation.
This synergy between computational prediction and experimental validation will accelerate the development of more efficient and selective organophosphorus catalysts.
Exploration of Hexamethylphosphetane 1-oxide in Broader Deoxygenation Platforms
The current utility of this compound is primarily centered on the deoxygenation of nitroarenes. nih.gov A logical and promising future direction is to expand its application to a wider array of deoxygenation reactions, establishing it as a more general deoxygenation catalyst. The combination of the phosphetane oxide and a hydrosilane reductant forms a potent system for oxygen-atom removal that could be effective for various functional groups.
Future investigations should systematically explore the deoxygenation of substrates such as:
Sulfoxides to sulfides: A common transformation in organic synthesis.
Pyridine-N-oxides to pyridines: Important for the functionalization of heterocyclic compounds.
Epoxides to alkenes: A stereospecific deoxygenation that is valuable in natural product synthesis.
Carbonyl compounds to methylene (B1212753) groups: As a potential alternative to classic reductions like the Wolff-Kishner or Clemmensen reductions.
Phosphine (B1218219) oxides to phosphines: This would constitute a self-regeneration of the active P(III) species and could be used to regenerate other valuable phosphine ligands from their oxides.
Success in these areas would significantly broaden the applicability of this compound, positioning it as a versatile and valuable tool in the synthetic chemist's toolkit for reductive transformations.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Phenylsilane (B129415) |
| o-Nitrobiphenyl |
| o-Nitrostyrene |
| Carbazole |
| Indole |
| Boronic acid |
| Aniline (B41778) |
| Hydrazine |
| o-Nitrobenzaldimine |
| o-Nitroazobenzene |
| 2H-Indazole |
| 2H-Benzotriazole |
| Sulfoxide |
| N-oxide |
Q & A
Q. What are the optimal synthetic routes for 1,2,2,3,4,4-hexamethylphosphetane 1-oxide, and how can purity be ensured?
The compound is synthesized via the Cremer and Chorvat procedure, which involves cyclization under controlled conditions. Key steps include:
- Purification via recrystallization from n-heptane to achieve 85% yield and high purity.
- Elemental analysis (e.g., via Schwarzkopf Microanalytical Laboratory) and nuclear magnetic resonance (NMR) spectroscopy (e.g., JEOL C-60HL) to validate structural integrity .
Q. Which analytical techniques are critical for characterizing this compound?
- High-resolution NMR : To confirm the strained four-membered phosphacyclic structure and methyl group environments.
- Titration : A modified Precision-Dow Recordomatic titrator measures basicity, revealing deviations from expected trends due to ring strain .
- Elemental analysis : Ensures stoichiometric accuracy and purity .
Q. How does the compound’s structure influence its physical properties (e.g., boiling point, density)?
The strained four-membered ring contributes to:
- Lower density (0.9 g/cm³) compared to non-cyclic analogs.
- Elevated boiling point (263.7°C at 760 mmHg) due to increased molecular rigidity and dipole-dipole interactions .
Advanced Research Questions
Q. Why does this compound exhibit weaker basicity than acyclic phosphine oxides?
- Electronic effects : The strained ring reduces electron density on the oxygen atom (the protonation site), outweighing solvation advantages of the conjugate acid cation. This is supported by comparative studies with alicyclic ketones and cyclic phosphates .
- Methodological validation : Basicity trends are quantified via pH titrations and corroborated with computational models of electron density distribution .
Q. How can researchers resolve stereochemical uncertainties in cyclic phosphine oxides like this compound?
- Chiral resolution : Use TADDOL derivatives to separate enantiomers, as demonstrated for structurally similar 1-n-butyl-3-methyl-3-phospholene 1-oxide. Absolute configuration is confirmed via X-ray crystallography or advanced NMR techniques .
Q. What experimental strategies address contradictions in solvation versus electronic effects for cyclic phosphine oxides?
- Comparative titration : Contrast the compound’s pKa with non-strained analogs (e.g., trimethylphosphine oxide) to isolate solvation contributions.
- Solvent variation : Titrate in solvents of differing polarity (e.g., water vs. DMSO) to decouple solvation from electronic effects .
Q. How does ring strain in this compound compare to other strained heterocycles?
- Basicity correlation : The compound’s reduced basicity aligns with trends in alicyclic ketones, where strain lowers electron density at reactive sites.
- Spectroscopic evidence : NMR chemical shifts and IR stretching frequencies (e.g., P=O) provide indirect metrics of strain-induced electronic redistribution .
Methodological Considerations
Q. What precautions are necessary when handling this compound in radiometric studies?
- Purity thresholds : Use recrystallized samples (>98% purity) to avoid interference from byproducts.
- Stability testing : Monitor degradation under UV light or elevated temperatures via HPLC or mass spectrometry .
Q. How can researchers validate computational models of the compound’s electronic structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
